molecular formula C13H9F3N2O3 B2816419 6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid CAS No. 133221-31-5

6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid

Cat. No. B2816419
CAS RN: 133221-31-5
M. Wt: 298.221
InChI Key: XINSQSOKQMDVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H9F3N2O3 and its molecular weight is 298.221. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Methyl Esters and Other Derivatives : The compound has been utilized in the synthesis of methyl esters of certain carboxylic acids, demonstrating its role in facilitating complex chemical reactions (Gein et al., 2009).

  • Formation of Pyrimidine and Pyridazine Derivatives : Research shows its involvement in forming various pyrimidine and pyridazine derivatives, which are significant in heterocyclic chemistry (Kappe & Roschger, 1989).

  • Structural Analysis and Characterization : Studies have been conducted on the structural analysis and characterization of this compound, providing insights into its molecular properties (Mishra et al., 2010).

Biological and Pharmacological Applications

  • In Vitro Pharmacological Screening : Some derivatives of this compound have been synthesized and screened for their pharmacological properties, including antimicrobial and antioxidant activities (Dey et al., 2022).

  • Potential as Kinase Inhibitors : Its derivatives have been evaluated for in vitro inhibitory activities against specific kinases and cytotoxic activities against certain cancer cell lines, indicating potential in cancer research (Liu et al., 2020).

Advanced Synthetic Applications

  • Development of Novel Compounds : The compound's derivatives have been used in creating new chemical entities with potential therapeutic applications, such as antimicrobial and antifungal agents (Patel & Patel, 2010).

  • Green Synthesis Techniques : Its use in green chemistry methodologies, like microwave-assisted synthesis, highlights its role in environmentally friendly chemical processes (Dawle et al., 2012).

properties

IUPAC Name

6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O3/c1-7-5-10(19)11(12(20)21)17-18(7)9-4-2-3-8(6-9)13(14,15)16/h2-6H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINSQSOKQMDVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672535
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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